molecular formula C17H17N3O5S B3723033 1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE

1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE

Cat. No.: B3723033
M. Wt: 375.4 g/mol
InChI Key: RXSLUUWFUQXMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Preparation of 4-METHYLBENZOYL chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride.

    Preparation of 2-NITROBENZENESULFONYL chloride: This involves the reaction of 2-nitrobenzenesulfonic acid with chlorinating agents like phosphorus pentachloride.

    Formation of the imidazolidine ring: The final step involves the reaction of the prepared intermediates with imidazolidine under controlled conditions to form the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions with nucleophiles, affecting cellular pathways.

Comparison with Similar Compounds

1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE can be compared with similar compounds such as:

    4-METHYL-1-[2-(2-NITROBENZENESULFONYL)BENZOYL]PIPERIDINE: This compound has a similar structure but with a piperidine ring instead of an imidazolidine ring.

    4-METHYL-1-(2-NITROBENZENESULFONYL)PIPERIDINE: Another similar compound with a piperidine ring and a nitrobenzenesulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-methylphenyl)-[3-(2-nitrophenyl)sulfonylimidazolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-13-6-8-14(9-7-13)17(21)18-10-11-19(12-18)26(24,25)16-5-3-2-4-15(16)20(22)23/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSLUUWFUQXMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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